N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-6-16-7-11-19(12-8-16)28(26,27)23-18-10-9-17-13-14-24(20(17)15-18)21(25)22(2,3)4/h7-12,15,23H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQJOYUMZLOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via acylation of the indoline core using pivaloyl chloride in the presence of a base such as pyridine or triethylamine.
Sulfonamide Formation: The final step involves the reaction of the pivaloylindoline intermediate with 4-propylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst to form amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamides with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(1-Pivaloylindolin-6-yl)-4-Propoxybenzenesulfonamide
This compound () differs only in the substitution of the propyl group with a propoxy group on the benzenesulfonamide moiety. The replacement of an alkyl chain (-C3H7) with an ether-linked propoxy (-O-C3H7) group may alter polarity, solubility, and binding affinity.
NAT-1 and NAT-2 (Thiazolidinone Derivatives)
describes NAT-1 and NAT-2, which are structurally distinct from the target compound. These analogs feature a thiazolidinone core substituted with nicotinamide and aryl groups. For example:
- NAT-1 : Contains a 4-methoxyphenyl group.
- NAT-2 : Incorporates a 3,5-di-tert-butyl-4-hydroxyphenyl group.
While these compounds share a sulfonamide-like pharmacophore (nicotinamide), their core scaffold (thiazolidinone vs. indoline) and substituents diverge significantly, likely leading to differences in target specificity and metabolic stability. No direct functional comparisons are available in the evidence .
Pharmacological and Functional Comparisons
Key Challenges in Comparison:
Data Availability : The provided evidence lacks experimental data (e.g., IC50, binding constants) for N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide or its analogs.
Structural Diversity: Compounds like NAT-1/NAT-2 belong to a different chemical class (thiazolidinones), making direct pharmacological comparisons speculative without additional context .
Hypothetical Differences Based on Substituents:
Biological Activity
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and cardiovascular health. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Indole moiety : Contributes to its biological activity, particularly in cancer treatment.
- Benzenesulfonamide group : Known for its diverse pharmacological effects.
Biological Activity Overview
Research has indicated that compounds within the sulfonamide class can exhibit a range of biological activities, including:
- Antitumor effects : Certain derivatives have shown promise as antitumor agents by inhibiting cell cycle progression in cancer cells.
- Cardiovascular effects : Some sulfonamides have been linked to alterations in perfusion pressure and vascular function.
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
- Antitumor Activity : A series of studies have evaluated the antitumor potential of sulfonamide derivatives. For instance, compounds with an N-(7-indolyl)benzenesulfonamide structure showed significant inhibition of the cell cycle in P388 murine leukemia cells, indicating their potential as chemotherapeutic agents .
- Cardiovascular Studies : In an experimental setup involving isolated perfused hearts, the effects of various benzenesulfonamides on perfusion pressure were assessed. The results indicated that certain derivatives could significantly reduce perfusion pressure by inhibiting L-type calcium channels, suggesting a mechanism for their cardioprotective effects .
Table 2: Experimental Design for Cardiovascular Studies
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
The biological activity of this compound is thought to involve:
- Calcium Channel Modulation : The compound may inhibit L-type calcium channels, leading to decreased vascular resistance and improved blood flow.
- Protein-Ligand Interactions : Binding studies suggest that interactions with specific amino acid residues on target proteins can enhance the efficacy of the compound.
Q & A
Q. What are the recommended methodologies for synthesizing N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the pivaloylindoline core with 4-propylbenzenesulfonamide via nucleophilic substitution or amide bond formation. Key steps include:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during indoline functionalization .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate intermediates and final products .
- Characterization : Confirm purity and structure via , , and high-resolution mass spectrometry (HRMS). For example, peaks for the propyl group appear at δ 0.88–0.85 (m, 3H) and δ 2.61–2.58 (m, 2H) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The pivaloyl group’s tert-butyl moiety and sulfonamide’s planar geometry are critical validation markers .
- FTIR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm) and N-H bending (~1600 cm) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates. For example, ADAMTS-5 inhibition assays showed IC = 30 nM for a related 4-propylbenzenesulfonamide derivative .
- Molecular Docking : Use software like AutoDock Vina to model interactions. The propyl group may occupy hydrophobic pockets, while the sulfonamide interacts with catalytic zinc ions (e.g., in carbonic anhydrase II) .
- Selectivity Profiling : Test against homologous enzymes (e.g., ADAMTS-4, MMP-13) to assess specificity. A selectivity ratio >1000-fold against off-targets is ideal .
Q. How should researchers resolve contradictions between biochemical activity and structural data?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
- Crystallographic Re-examination : Check for ligand flexibility or disordered regions in electron density maps. SHELXD or PHENIX can improve model accuracy .
- Mutagenesis Studies : Modify key residues (e.g., Zn-binding histidines in carbonic anhydrase) to confirm binding determinants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
